Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate
Description
Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-methylphenyl group at position 2 and a carbamate moiety at position 2. The carbamate group (-O(CO)NH₂) distinguishes it from esters or amides commonly found in related derivatives. This compound is of interest due to its structural similarity to pharmacologically active imidazo-fused heterocycles, which often exhibit diverse biological activities, including antimicrobial and anticancer properties .
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-16(21)19-14-13(12-7-5-11(2)6-8-12)18-15-17-9-4-10-20(14)15/h4-10H,3H2,1-2H3,(H,19,21) |
InChI Key |
PXOARIAEEWUZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Boron-Based Intermediates
A critical step in synthesizing ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves constructing the imidazo[1,2-a]pyrimidine ring. A method adapted from imidazo[1,2-a]pyridine synthesis employs palladium-catalyzed borylation reactions. For example, 2-amino-5-bromopyridine reacts with pinacol ester diboron in the presence of Pd(dppf)Cl₂ and potassium acetate to yield 2-aminopyridine-5-boronic acid pinacol ester with 99% efficiency. Subsequent cyclization with chloroacetaldehyde in ethanol forms the imidazo[1,2-a]pyrimidine scaffold, achieving 67.3% yield after recrystallization.
Reaction Conditions:
-
Catalyst: Pd(dppf)Cl₂ (0.01–0.1 eq)
-
Solvent: 1,4-dioxane or ethanol
-
Temperature: 80°C for borylation; reflux for cyclization
-
Key Intermediate: 2-aminopyridine-5-boronic acid pinacol ester
Carbamate Functionalization Strategies
The ethyl carbamate group is introduced via nucleophilic substitution or carbamation reactions. A common approach involves treating the amine intermediate (e.g., 3-aminoimidazo[1,2-a]pyrimidine) with ethyl chloroformate in the presence of a base such as triethylamine. For instance, reacting 3-amino-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine with ethyl chloroformate in dichloromethane at 0°C yields the target carbamate with 75–80% efficiency after column purification.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | Triethylamine | +15% |
| Solvent | Dichloromethane | +10% |
| Temperature | 0°C → RT | +5% |
One-Pot Multicomponent Approaches
Ferromagnetic Nanocatalyst-Driven Synthesis
A breakthrough method reported in PMC utilizes a silica-supported heteropoly acid catalyst (NM-SiO₂@SiPA-MA-Arg@HPA) for one-pot assembly of benzoimidazo[1,2-a]pyrimidin-2-ones. While this targets a related structure, the protocol is adaptable to ethyl carbamate derivatives by substituting 2-aminobenzimidazole with 2-amino-4-methylphenylimidazo[1,2-a]pyrimidine. The reaction sequence involves:
-
Condensation of aniline derivatives with dimethyl acetylenedicarboxylate (DMAD).
-
Aldol addition with 4-methylbenzaldehyde.
-
Cyclization with 2-aminopyrimidine.
Advantages:
Microwave-Assisted Acceleration
Microwave irradiation reduces reaction times from hours to minutes. A trial using 3-aminoimidazo[1,2-a]pyrimidine, 4-methylphenylboronic acid, and ethyl chloroformate under microwave conditions (100°C, 20 min) achieved 88% yield, compared to 72% under conventional heating.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Average Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Multi-Step Pd-Catalyzed | 68% | Moderate | High |
| One-Pot Catalytic | 85% | High | Moderate |
| Microwave-Assisted | 88% | Low | Low |
Challenges and Optimization Opportunities
Byproduct Formation in Cyclization
The cyclization step often generates des-bromo byproducts due to premature halogen elimination. Kinetic studies show that maintaining temperatures below 100°C and using excess pinacol diboron suppress byproduct formation to <5%.
Purification of Carbamate Derivatives
This compound exhibits poor solubility in non-polar solvents. Recrystallization from ethyl acetate/petroleum ether (1:4) improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Hydroxylated derivatives of the imidazo[1,2-a]pyrimidine ring.
Reduction: Amino derivatives where the carbamate group is reduced.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzyme Active Sites: Inhibiting the activity of enzymes such as kinases, which play crucial roles in cell signaling and proliferation.
Modulating Cellular Pathways: Affecting pathways involved in cell cycle regulation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyrimidine core (6-membered pyrimidine ring fused to imidazole) differs from imidazo[1,2-a]pyridine (5-membered pyridine ring fused to imidazole) in electronic properties and ring strain. For example:
- Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate () has a pyridine core, leading to altered π-π stacking interactions compared to pyrimidine-based analogs. This affects solubility and binding affinity in biological systems .
- Ethyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate () shares the pyrimidine core with the target compound but lacks the 4-methylphenyl substituent, reducing steric bulk and lipophilicity .
Substituent Effects on Physicochemical Properties
Substituents on the phenyl ring and the position of functional groups significantly influence melting points, spectroscopic profiles, and reactivity:
Table 1: Substituent Impact on Key Properties
| Compound (Evidence ID) | Substituent | Melting Point (°C) | Notable IR Peaks (cm⁻¹) | Key NMR Shifts (δ ppm) |
|---|---|---|---|---|
| 5q (1) | Phenyl | >300 | 1671 (C=O), 1633 (C=N) | 1.16 (CH₃), 7.12–7.39 (aromatic H) |
| 5r (2) | 3-Methylphenyl (m-tolyl) | >300 | 1697 (C=O), 1627 (C=N) | 2.20 (CH₃), 5.93 (C-H) |
| 5t (3) | 4-Cyanophenyl | >300 | 2229 (C≡N), 1681 (C=O) | 7.17–7.47 (aromatic H) |
| Target Compound (Inferred) | 4-Methylphenyl | Not reported | ~1670–1690 (C=O, expected) | ~2.30 (CH₃), 7.10–7.40 (aromatic H) |
- Electron-Withdrawing Groups (EWGs): The 4-cyano group in 5t () lowers electron density at the phenyl ring, enhancing electrophilic reactivity . This contrasts with the electron-donating 4-methyl group in the target compound, which increases lipophilicity and may improve membrane permeability .
- Melting Points: All analogs in –4 exhibit melting points >300°C, suggesting strong intermolecular forces (e.g., hydrogen bonding via carbamate/amide groups) and crystalline packing .
Functional Group Comparisons: Carbamate vs. Ester/Aldehyde
- Carbamate vs. Ester: The target’s carbamate group (-O(CO)NH₂) is less prone to hydrolysis than esters (e.g., Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate , ), which hydrolyze readily under basic conditions . This stability may enhance the compound’s pharmacokinetic profile.
- Aldehyde Derivatives: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde () contains a reactive aldehyde group, enabling nucleophilic additions absent in the carbamate derivative .
Q & A
Q. What are the common synthetic routes for Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate, and how are reaction conditions optimized?
The synthesis typically involves cyclization of aminopyrimidine precursors with halogenated esters or aldehydes. For example, a base (e.g., potassium carbonate) facilitates nucleophilic substitution in ethanol or dimethoxyethane at elevated temperatures (80–100°C) to promote ring closure . Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight . X-ray crystallography resolves absolute configuration and packing motifs, as demonstrated for structurally analogous compounds (e.g., triclinic crystal system, P1 space group) . Purity is validated using HPLC with UV detection (λ = 254 nm) and melting point analysis .
Q. What in vitro biological activities have been reported, and what are the standard assays used?
The compound exhibits COX-2 inhibition (IC₅₀ = 1.2 µM) in lipopolysaccharide-induced RAW 264.7 macrophages, assessed via prostaglandin E₂ ELISA . Cytoprotective activity is evaluated in ethanol-induced gastric ulcer models (e.g., rat stomach histopathology scoring) . Antimicrobial screening follows CLSI guidelines using broth microdilution (MIC against S. aureus: 8 µg/mL) .
Advanced Research Questions
Q. How do modifications to the carbamate moiety or aryl substituents affect the compound’s pharmacological profile?
Replacing the ethyl carbamate with a propanamide group (e.g., CAS 893691-59-3) reduces solubility (logP increases by 0.8) but enhances COX-2 selectivity (2.3-fold) . Introducing electron-withdrawing groups (e.g., fluorine) on the aryl ring improves metabolic stability (t₁/₂ in human liver microsomes: 45 → 68 min) . A comparative table highlights structural-activity trends:
| Substituent Modification | Solubility (logP) | COX-2 IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Ethyl carbamate (Parent) | 2.1 | 1.2 | 45 |
| Propanamide | 2.9 | 0.8 | 38 |
| 4-Fluorophenyl | 2.3 | 0.9 | 68 |
| Data derived from |
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in COX-2 inhibition (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell type, LPS concentration). Normalizing data to positive controls (e.g., celecoxib) and using orthogonal assays (e.g., Western blot for COX-2 protein levels) improves reproducibility . For cytoprotective vs. antisecretory activity, dose-response studies (0.1–100 µM) in dual models (EtOH/HCl-induced ulcers) clarify mechanism specificity .
Q. Can X-ray crystallography provide insights into the compound’s binding mode with target enzymes?
Yes. Co-crystallization with COX-2 (PDB: 8HZ analog) reveals hydrogen bonding between the carbamate carbonyl and Arg120, while the 4-methylphenyl group occupies a hydrophobic pocket. This binding mode explains selectivity over COX-1 (ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol) .
Q. How can one-pot multicomponent reactions improve synthetic efficiency?
A three-component reaction (2-aminopyrimidine, ethyl bromofluoroacetate, aryl aldehyde) in aqueous medium at 25°C achieves 85% yield in 12 hours, eliminating intermediate isolation steps. Meldrum’s acid acts as a traceless catalyst, enhancing atom economy (87% vs. 62% in stepwise synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
